2,6-Diazaspiro[4.5]decan-1-one hydrochloride 2,6-Diazaspiro[4.5]decan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1203686-81-0
VCID: VC2678494
InChI: InChI=1S/C8H14N2O.ClH/c11-7-8(4-6-9-7)3-1-2-5-10-8;/h10H,1-6H2,(H,9,11);1H
SMILES: C1CCNC2(C1)CCNC2=O.Cl
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol

2,6-Diazaspiro[4.5]decan-1-one hydrochloride

CAS No.: 1203686-81-0

Cat. No.: VC2678494

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diazaspiro[4.5]decan-1-one hydrochloride - 1203686-81-0

Specification

CAS No. 1203686-81-0
Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
IUPAC Name 2,6-diazaspiro[4.5]decan-1-one;hydrochloride
Standard InChI InChI=1S/C8H14N2O.ClH/c11-7-8(4-6-9-7)3-1-2-5-10-8;/h10H,1-6H2,(H,9,11);1H
Standard InChI Key RZZBZZSTALEZDJ-UHFFFAOYSA-N
SMILES C1CCNC2(C1)CCNC2=O.Cl
Canonical SMILES C1CCNC2(C1)CCNC2=O.Cl

Introduction

Chemical Properties and Structure

Basic Information

2,6-Diazaspiro[4.5]decan-1-one hydrochloride is characterized by the following properties:

PropertyValue
CAS Number1203686-81-0
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
IUPAC Name2,6-diazaspiro[4.5]decan-1-one;hydrochloride
EC Number841-123-7
Parent Compound2,6-Diazaspiro[4.5]decan-1-one (CID 55263339)

The compound was first entered into the PubChem database on January 24, 2012, with the most recent modification date being March 1, 2025 .

Structural Characteristics

The structure of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride features a spiro ring system, which consists of two rings joined at a single carbon atom (the spiro carbon). This arrangement creates a three-dimensional structure with distinct conformational properties.

The compound contains:

  • A pyrrolidinone ring (five-membered) containing a nitrogen and a carbonyl group

  • A piperidine ring (six-membered) containing a nitrogen atom

  • A central spiro carbon connecting both rings

  • A hydrochloride moiety

The structural identifiers for this compound include:

  • InChI: 1S/C8H14N2O.ClH/c11-7-8(4-6-9-7)3-1-2-5-10-8;/h10H,1-6H2,(H,9,11);1H

  • InChIKey: RZZBZZSTALEZDJ-UHFFFAOYSA-N

  • SMILES: C1CCNC2(C1)CCNC2=O.Cl

This unique structural arrangement contributes to the compound's chemical reactivity and potential biological activities.

Synthesis and Preparation

Purification

Standard purification methods for similar compounds likely apply, including:

  • Recrystallization from appropriate solvent systems

  • Column chromatography

  • Preparative HPLC

Commercial samples typically have a purity of ≥95%, suggesting established purification protocols are effective for this compound .

Hazard StatementCodeDescriptionWarning Category
H315100%Causes skin irritationWarning: Skin corrosion/irritation
H319100%Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335100%May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

The compound is assigned hazard classes and categories including Skin Irritant 2, Eye Irritant 2A, and Specific Target Organ Toxicity - Single Exposure 3 (STOT SE 3) .

Precautionary Measures

The following precautionary statements (P-codes) are associated with this compound:

P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

These codes provide guidance on:

  • Avoiding inhalation of dust/fume/gas/mist/vapors/spray

  • Washing hands thoroughly after handling

  • Using only outdoors or in well-ventilated areas

  • Wearing protective gloves, clothing, eye protection, and face protection

  • Specific first aid measures for skin contact, inhalation, and eye contact

  • Storage and disposal requirements

For laboratory work with this compound, standard chemical safety practices should be employed, including use of appropriate personal protective equipment, adequate ventilation, and proper waste disposal procedures.

Applications and Research

Research Status

The compound appears primarily utilized in research settings rather than commercial applications. The hydrochloride salt form likely enhances solubility and bioavailability compared to the free base, making it more suitable for biological studies and pharmacological investigations.

Given its spiro ring structure with nitrogen atoms in different ring systems, it represents an interesting scaffold for medicinal chemistry explorations. The lactam functionality could potentially interact with biological targets through hydrogen bonding, while the basic nitrogen in the piperidine ring might engage in ionic interactions or serve as a hydrogen bond acceptor.

SupplierCatalog NumberPackage SizePriceNotes
Sigma-Aldrich (Enamine)ENAH5802F37E100 mg€474.00For research use only
ChemShuttle186723Not specifiedNot provided95% purity
CymitQuimica10-F766978250mg, 500mg, 1gNot providedListed as discontinued
VulcanchemVC2678494Not specifiedNot providedFor research use only

The compound is typically supplied in milligram quantities, suggesting its primary use in laboratory research rather than industrial applications .

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